molecular formula C7H5BrN2OS B1444561 2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine CAS No. 214337-35-6

2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine

Cat. No. B1444561
M. Wt: 245.1 g/mol
InChI Key: ZTRHCDBAVCPFSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine (2-Br-5-OMe-TzP) is an organic compound belonging to the family of heterocyclic aromatic compounds. It is a white, crystalline solid with a melting point of 118-120°C. 2-Br-5-OMe-TzP has a wide range of applications in scientific research and in the chemical industry. It is used as a starting material for the synthesis of various other compounds, as an intermediate in organic synthesis, and as a reagent in various biochemical and physiological studies.

Scientific Research Applications

Synthesis and Photophysical Properties

A study focused on synthesizing a highly fluorescent compound using 4-bromo-5-methoxy-2-(4-pyridyl)thiazole. This research explored the reaction mechanism and the photophysical properties of the resultant compound in various solvents (Li et al., 2007).

Corrosion Inhibition

Thiazole-based pyridine derivatives, including compounds related to 2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine, were studied for their corrosion inhibition efficiency on mild steel in acidic environments. The study utilized gravimetric, potentiodynamic polarization, and electrochemical impedance techniques (Chaitra et al., 2016).

Novel Synthesis Methods

Research detailed the synthesis of fused thiazol-2(3H)-ones, a process involving 2-bromo-5-(4-pyridinyl)-benzenamine, showcasing advancements in the synthesis of thiazole derivatives (Singh et al., 1993).

Antimicrobial Activity

A study reported the synthesis of 2-thiazolyl pyridines through a one-pot reaction using 2-bromoacetyl pyridine. The synthesized compounds displayed promising antimicrobial activity, with molecular docking studies providing insights into their potential as antimicrobial agents (Abdelrazek et al., 2019).

Mesoionic Compounds

Research on the reaction of 2-bromo-1-(ethoxycarbonylmethyl)pyridinium bromide with CS2 led to the unexpected formation of a novel subclass of mesoionic thiazolo[3,2-a]pyridinium-2-methylides (Rybakov et al., 2006).

Regioselective Synthesis

A study demonstrated that 2-Bromo-1-arylethylidenemalononitriles, reacting with thiolatonitriles, could lead to the regioselective synthesis of fused pyridines, including thiazolo[4,5-b]pyridines (Artyomov et al., 1997).

Antiproliferative Activity

Research on new functionalized pyridine linked thiazole derivatives showcased their potential antiproliferative activity against various cancer cell lines. Docking studies indicated potential binding sites with Rho-associated protein kinase (Alqahtani et al., 2020).

Total Synthesis of Natural Products

Studies on the halogen dance reaction with thiazoles, including the use of 2-bromothiazole, contributed to the total synthesis of the natural product WS75624 B, which contains pyridine-thiazole components (Stangeland et al., 2004).

Fragmentation Patterns of Nitrogen Heterocycles

Research elucidated the mass spectral fragmentation patterns of nitrogen heterocycles, including compounds derived from 3-bromo-4-methoxy benzaldehyde thiosemicarbazone, contributing to the structural understanding of such compounds (Sherif, 2014).

Synthesis for Antibiotic Applications

A study demonstrated the synthesis of a central pyridine skeleton found in macrocyclic antibiotics, using a compound related to 2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine, which was significant for the total synthesis of such antibiotics (Okumura et al., 1998).

properties

IUPAC Name

2-bromo-5-methoxy-[1,3]thiazolo[5,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2OS/c1-11-5-3-2-4-6(10-5)12-7(8)9-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTRHCDBAVCPFSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1)N=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.